2,6-Dichlorophenol indophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichlorophenol indophenol (DCPIP, DCIP or DPIP) is a chemical compound used as a redox dye . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless . It can be used to measure the rate of photosynthesis and is part of the Hill reagents family .

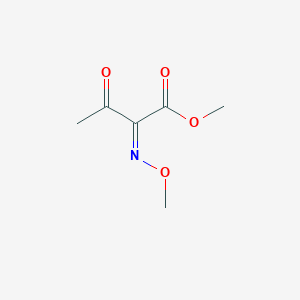

Molecular Structure Analysis

The molecular formula of 2,6-Dichlorophenol indophenol is C12H7Cl2NO2 . Its average mass is 268.095 Da and its monoisotopic mass is 266.985382 Da .Chemical Reactions Analysis

2,6-Dichlorophenol Indophenol (DCPIP) is a qualitative and quantitative redox indicator . Its principle is based on oxidation of carbon source in which electrons are transferred to electron acceptors such as oxygen, nitrate and sulfate .Physical And Chemical Properties Analysis

The chemical formula of 2,6-Dichlorophenol indophenol is C12H7Cl2NO2 . Its molar mass is 268.09 g·mol −1 . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless .作用機序

DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . Upon reduction, the DCPIP is discolored . Pharmacological experiments suggest that DCPIP may serve as a pro-oxidant chemotherapeutic targeting human cancer cells in an animal model of human melanoma .

Safety and Hazards

2,6-Dichlorophenol indophenol may form combustible dust concentrations in air . It is advised to avoid inhalation and ingestion, contact with eyes, skin and clothing, handling prolonged or repeated exposure, and generation of dusty conditions . It should be stored in a cool place and out of direct sunlight .

将来の方向性

Biodegradation capacity studies are important when deciding the correct bioremediation strategy to employ . The use of redox indicator 2,6-Dichlorophenol Indophenol (DCPIP) is a rapid, simple and low cost model for evaluating capability of microorganisms to utilize and/or degrade petroleum hydrocarbons .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dichlorophenol indophenol can be achieved through a multistep reaction pathway involving the condensation of 2,6-dichlorophenol with indophenol.", "Starting Materials": [ "2,6-dichlorophenol", "indophenol", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorophenol in sodium hydroxide solution and heat the mixture to 60-70°C.", "Step 2: Add indophenol to the mixture and continue heating for 2-3 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to pH 1-2.", "Step 4: Add sodium nitrite to the mixture and stir for 10-15 minutes.", "Step 5: Add sodium sulfite to the mixture and stir for 10-15 minutes.", "Step 6: Add sodium carbonate to the mixture until the pH reaches 7-8.", "Step 7: Extract the product with chloroform and wash with water.", "Step 8: Dry the product with anhydrous sodium sulfate.", "Step 9: Recrystallize the product from a suitable solvent such as ethanol or methanol.", "Step 10: Filter and dry the product to obtain 2,6-Dichlorophenol indophenol." ] } | |

CAS番号 |

956-48-6 |

分子式 |

C12H7Cl2NO2 |

分子量 |

268.1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)